
Boc-Hyp-OH
Descripción general
Descripción
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H17NO5 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular weight of this compound is 231.25 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación
Síntesis de conjugados de anticuerpo-fármaco (ADC)
Boc-Hyp-OH se utiliza como un enlace no escindido en la síntesis de conjugados de anticuerpo-fármaco (ADC) . Los ADC son una clase de fármacos biofarmacéuticos diseñados como terapia dirigida para el tratamiento del cáncer. Son moléculas complejas compuestas por un anticuerpo unido a una carga útil citotóxica (anticancerígena) o fármaco biológicamente activo.
Síntesis de PROTAC
This compound también se utiliza como un enlace PROTAC basado en cadena alquílica en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC) . Los PROTAC son una clase de fármacos que actúan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación por el proteasoma. Este enfoque permite la destrucción dirigida de proteínas específicas dentro de las células, lo cual puede ser útil en el tratamiento de enfermedades como el cáncer.
Síntesis de péptidos
This compound se utiliza en la síntesis de péptidos . El grupo Boc (terc-butoxicarbonilo) es un grupo protector que se utiliza en la síntesis orgánica. El grupo Boc evita la formación no deseada de enlaces peptídicos y se puede eliminar para permitir la elongación adicional del péptido.
Síntesis orgánica
This compound se utiliza en la síntesis orgánica . El compuesto puede servir como un bloque de construcción en la síntesis de varios compuestos orgánicos debido a sus grupos funcionales, que incluyen un ácido carboxílico, una amina secundaria y un grupo hidroxilo.
Descubrimiento y desarrollo de fármacos
This compound se puede utilizar en los procesos de descubrimiento y desarrollo de fármacos . Su uso en la síntesis de ADC y PROTAC, como se mencionó anteriormente, es parte de esta aplicación. También se puede utilizar en la síntesis de otros compuestos terapéuticos potenciales.
Investigación bioquímica
This compound se puede utilizar en la investigación bioquímica . Sus propiedades se pueden estudiar y manipular para comprender los procesos biológicos a nivel molecular.
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-69-7 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-trans-4-hydroxy-L-proline a useful starting material in organic synthesis?
A1: This compound is attractive as a starting material due to its readily available chiral center and the presence of diverse functional groups. [, , ] These features allow for further modifications and transformations, making it valuable for synthesizing complex molecules. For example, the hydroxyl group can be easily converted into a leaving group, enabling SN2 reactions for introducing various substituents. []
Q2: What is the role of Boc-trans-4-hydroxy-L-proline in the synthesis of N-heterocyclic carbene (NHC) pre-catalysts?
A3: Researchers have utilized Boc-trans-4-hydroxy-L-proline as a starting point to synthesize a range of fluorinated triazolium salts, which serve as precursors to NHCs. [] This strategy involves transforming the hydroxyl group of Boc-trans-4-hydroxy-L-proline into a leaving group followed by a series of reactions leading to the formation of the triazolium ring system. [] The fluorine atoms introduced in the process are strategically positioned to potentially influence the catalytic activity and selectivity of the resulting NHCs. []
Q3: Can you provide an example of a specific application of a Boc-trans-4-hydroxy-L-proline-derived catalyst?
A4: A study employed fluorinated triazolium salts derived from Boc-trans-4-hydroxy-L-proline as pre-catalysts for the enantioselective Steglich rearrangement of oxazolyl carbonates to C-carboxyazlactones. [] This reaction is important for generating chiral molecules with potential biological activity. The fluorine substitution in these catalysts aimed to enhance enantioselectivity by influencing the conformation and reactivity of the active NHC species. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



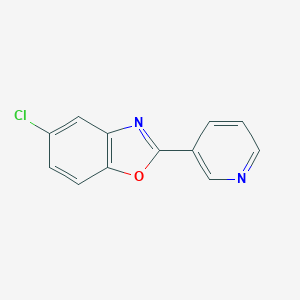
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)


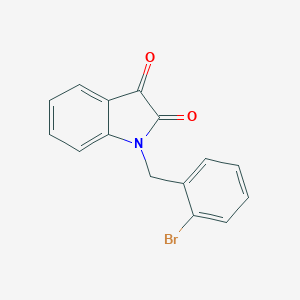

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)

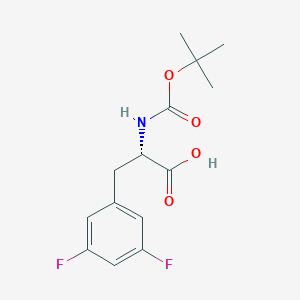
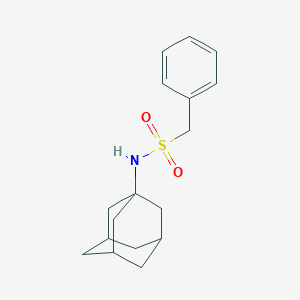
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
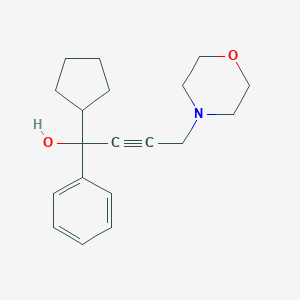
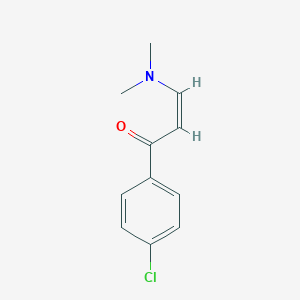
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)